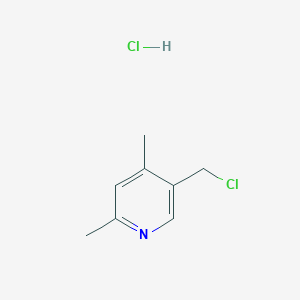
5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions of the pyridine ring. This compound is often used in various chemical syntheses and has applications in pharmaceutical research and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride typically involves the chloromethylation of 2,4-dimethylpyridine. This can be achieved through the reaction of 2,4-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
- Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced products with methyl groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It can be used to design and synthesize bioactive molecules with potential therapeutic applications.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders and infectious diseases. Its derivatives may exhibit antimicrobial, antifungal, or antiviral properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, catalysts, and polymer additives.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a chlorine atom at the 2-position instead of a methyl group.
2,4-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2,4-dimethylpyridine: Contains an additional methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness: 5-(Chloromethyl)-2,4-dimethylpyridine;hydrochloride is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring, providing a balance of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and applications in different fields.
Properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOJZEGSCPGGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857838.png)
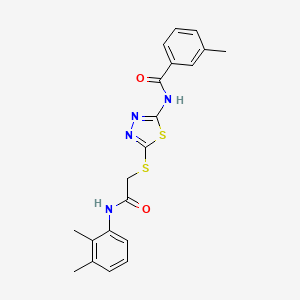
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)
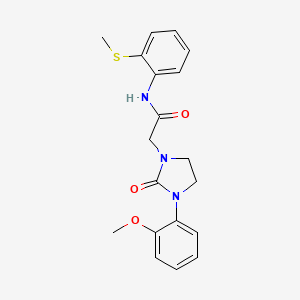
![4-[5-(4,4-Difluorocyclohexanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2857846.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2857848.png)
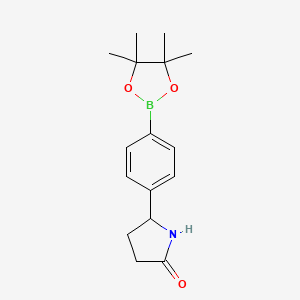
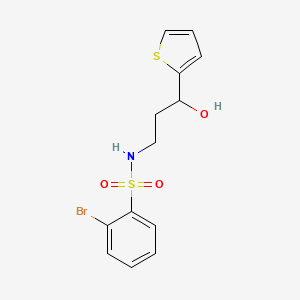
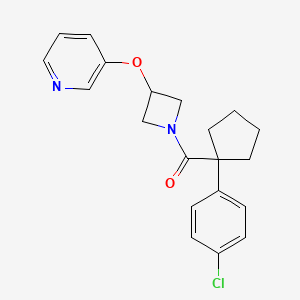

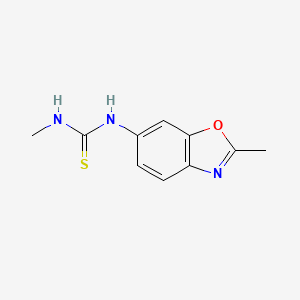
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
